
Dot1L-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dot1L-IN-5 is a small-molecule inhibitor targeting the disruptor of telomeric silencing 1-like (DOT1L) enzyme. DOT1L is a histone methyltransferase responsible for the methylation of lysine 79 on histone H3 (H3K79), a modification associated with active transcription. Inhibition of DOT1L has been explored as a therapeutic strategy for various cancers, particularly those involving mixed lineage leukemia (MLL) gene rearrangements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dot1L-IN-5 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s binding affinity and specificity for DOT1L.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.
Process Safety and Efficiency: Ensuring that the production process is safe, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Dot1L-IN-5 primarily undergoes:
Substitution Reactions: Involving the replacement of specific functional groups to modify its chemical properties.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, affecting its activity and stability.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and differentiation in various cell types.
Medicine: Explored as a therapeutic agent for cancers, particularly those with MLL gene rearrangements. It has shown promise in preclinical studies for leukemia and other malignancies.
Industry: Potential applications in the development of new therapeutic strategies and drug formulations targeting epigenetic modifications.
Wirkmechanismus
Dot1L-IN-5 exerts its effects by inhibiting the enzymatic activity of DOT1L. This inhibition prevents the methylation of lysine 79 on histone H3, leading to changes in chromatin structure and gene expression. The compound specifically targets the active site of DOT1L, blocking its interaction with the histone substrate. This results in the downregulation of genes involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Dot1L-IN-5 is compared with other DOT1L inhibitors such as pinometostat (EPZ-5676) and EPZ004777. While all these compounds target the same enzyme, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Similar compounds include:
Pinometostat (EPZ-5676): A first-in-class DOT1L inhibitor with clinical activity in MLL-rearranged leukemia.
EPZ004777: Another DOT1L inhibitor with demonstrated efficacy in preclinical models.
This compound’s uniqueness lies in its potential improved efficacy and reduced side effects compared to other inhibitors, making it a promising candidate for further development and clinical trials.
Eigenschaften
Molekularformel |
C23H19ClF2N8O5S |
|---|---|
Molekulargewicht |
593.0 g/mol |
IUPAC-Name |
3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-4-[[(S)-(3-chloropyridin-2-yl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H19ClF2N8O5S/c1-37-22-33-20(27)32-21(34-22)31-15-10-11(40(28,35)36)7-8-14(15)30-17(18-13(24)5-3-9-29-18)12-4-2-6-16-19(12)39-23(25,26)38-16/h2-10,17,30H,1H3,(H2,28,35,36)(H3,27,31,32,33,34)/t17-/m0/s1 |
InChI-Schlüssel |
BAQOPDGRUNKWLM-KRWDZBQOSA-N |
Isomerische SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)N)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)

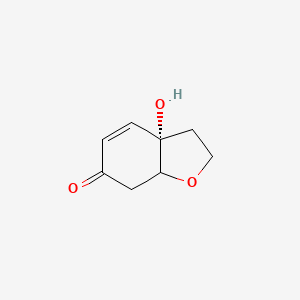
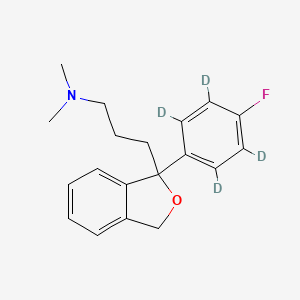
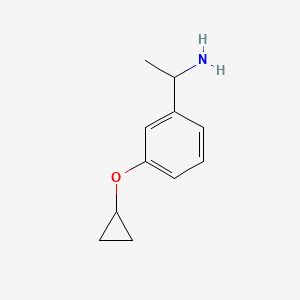
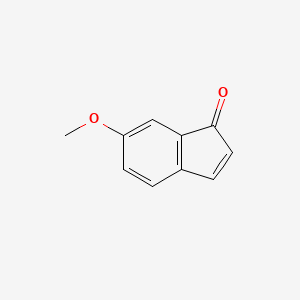
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
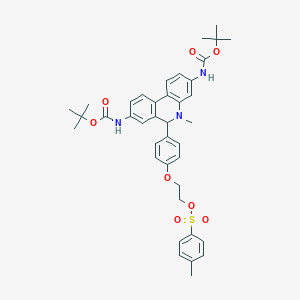
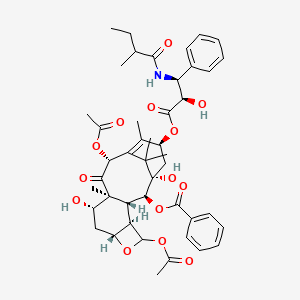
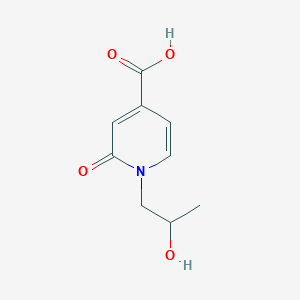
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)

